(4-(Difluoromethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with significant relevance in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The compound is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent.
The compound is synthesized through various methods, primarily involving halogen-metal exchange reactions followed by borylation. It can also be found in commercial chemical catalogs, indicating its availability for research and industrial applications.
The primary synthetic route for (4-(Difluoromethoxy)pyridin-3-yl)boronic acid involves:
The synthesis may utilize advanced techniques such as continuous flow chemistry to optimize yields and purity. This method enhances reaction efficiency by allowing precise control over reaction conditions and minimizing side reactions .
The molecular structure of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid features a pyridine ring substituted at the 3-position with a difluoromethyl group and at the 4-position with a boronic acid moiety. The InChI Key for this compound is WCNINHFRSGZZJY-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
Molecular Formula | C6H6BF2NO2 |
Molecular Weight | 172.93 g/mol |
InChI | InChI=1S/C6H6BF2NO2/c8-6(9)4-1-2-10-3-5(4)7(11)12/h1-3,6,11-12H |
Canonical SMILES | B(C1=C(C=CN=C1)C(F)F)(O)O |
(4-(Difluoromethoxy)pyridin-3-yl)boronic acid participates in several key reactions:
The mechanism involves three major steps:
The mechanism of action for (4-(Difluoromethoxy)pyridin-3-yl)boronic acid primarily relates to its role in cross-coupling reactions:
The compound's physical properties may vary based on purity and specific synthesis methods used, emphasizing the importance of careful characterization during synthesis .
(4-(Difluoromethoxy)pyridin-3-yl)boronic acid has significant applications in:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0